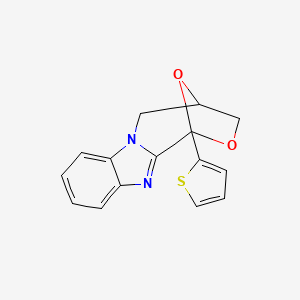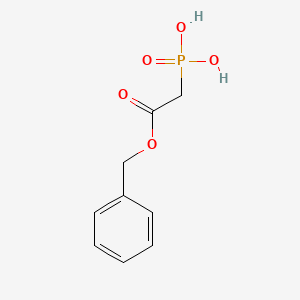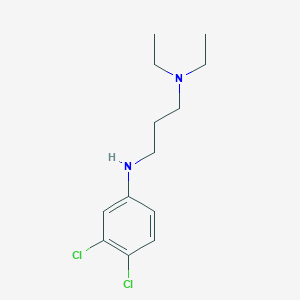![molecular formula C8H22BrGaSi2 B14454278 [(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) CAS No. 74251-17-5](/img/structure/B14454278.png)
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) is a chemical compound characterized by the presence of bromine, gallium, and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) typically involves the reaction of gallium trichloride with trimethylsilylmethyl lithium in the presence of a brominating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of [(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using techniques like distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxides and other by-products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gallium oxides, while substitution reactions can produce a variety of organosilicon compounds.
Scientific Research Applications
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) involves its interaction with molecular targets through its bromine and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved in these processes are complex and depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent in organic synthesis.
Bis(trimethylsilyl)acetamide: Used for derivatization in analytical chemistry.
Trimethylsilylmethyl lithium: A reagent used in the synthesis of organosilicon compounds.
Uniqueness
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) is unique due to the presence of gallium and bromine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
74251-17-5 |
|---|---|
Molecular Formula |
C8H22BrGaSi2 |
Molecular Weight |
324.06 g/mol |
IUPAC Name |
[bromo(trimethylsilylmethyl)gallanyl]methyl-trimethylsilane |
InChI |
InChI=1S/2C4H11Si.BrH.Ga/c2*1-5(2,3)4;;/h2*1H2,2-4H3;1H;/q;;;+1/p-1 |
InChI Key |
GCTNLWKEPGJTKH-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C[Ga](C[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
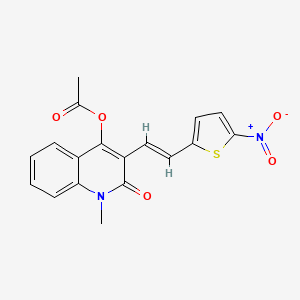
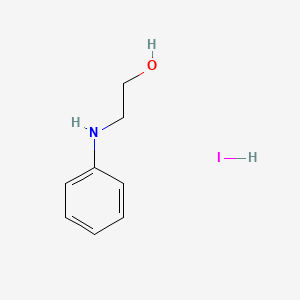
![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
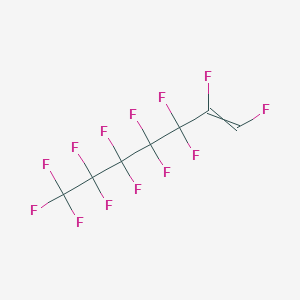
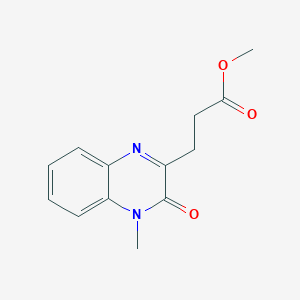
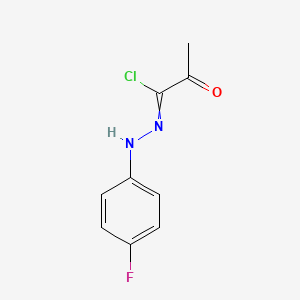
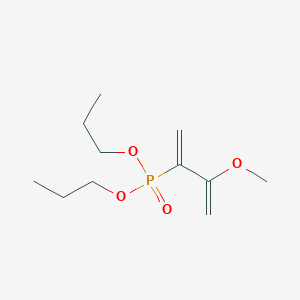

![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
